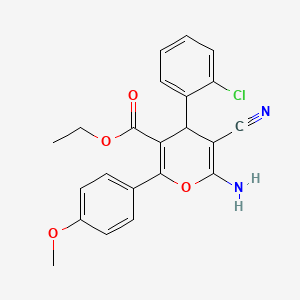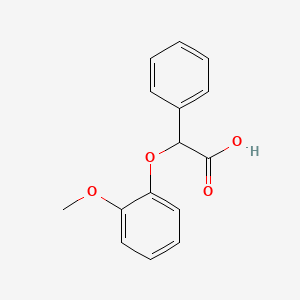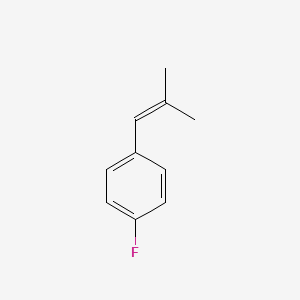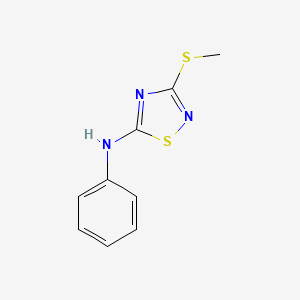
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester is a complex organic compound that belongs to the class of pyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials are usually substituted benzaldehydes, which undergo condensation reactions with malononitrile and ethyl acetoacetate in the presence of a base such as piperidine. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, pyran derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester would depend on its specific biological activity. Generally, compounds like this may act by binding to specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyran-3-carboxylic acid derivatives: These compounds share the pyran ring structure and may have similar biological activities.
Benzaldehyde derivatives: These compounds are often used as starting materials in the synthesis of pyran derivatives.
Cyano and ester-containing compounds: These functional groups are common in many biologically active molecules.
Uniqueness
The uniqueness of 4H-Pyran-3-carboxylic acid, 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-, ethyl ester lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
610276-41-0 |
|---|---|
Fórmula molecular |
C22H19ClN2O4 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4/c1-3-28-22(26)19-18(15-6-4-5-7-17(15)23)16(12-24)21(25)29-20(19)13-8-10-14(27-2)11-9-13/h4-11,18H,3,25H2,1-2H3 |
Clave InChI |
VXEJMRFWZPKWHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)

![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)


![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
